molecular formula C18H31NO3S B7456425 2-methoxy-N,N-bis(2-methylpropyl)-5-(propan-2-yl)benzene-1-sulfonamide

2-methoxy-N,N-bis(2-methylpropyl)-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B7456425
M. Wt: 341.5 g/mol
InChI Key: QRPJHCAKZSEARP-UHFFFAOYSA-N
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Description

2-methoxy-N,N-bis(2-methylpropyl)-5-(propan-2-yl)benzene-1-sulfonamide is an organic compound characterized by its complex structure, which includes a methoxy group, two isobutyl groups, an isopropyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N,N-bis(2-methylpropyl)-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:

  • Formation of the Benzene Sulfonamide Core: : The initial step often involves the sulfonation of a benzene derivative to introduce the sulfonamide group

  • Introduction of the Methoxy Group: : The methoxy group can be introduced via methylation of a hydroxyl group on the benzene ring using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

  • Alkylation to Introduce Isobutyl and Isopropyl Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isopropyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids depending on the specific conditions.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Various substituted benzene derivatives can be formed, depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-methoxy-N,N-bis(2-methylpropyl)-5-(propan-2-yl)benzene-1-sulfonamide depends on its specific application:

    Pharmacological Effects: If used as a drug, it may interact with specific enzymes or receptors, modulating their activity. The sulfonamide group is known to inhibit certain bacterial enzymes, which could explain potential antimicrobial effects.

    Chemical Reactions: In synthetic applications, the compound’s reactivity is influenced by the electron-donating and withdrawing effects of its substituents, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropyl-2-methoxy-5-methylbenzenesulfonamide: Similar structure but with different alkyl groups.

    N,N-Dibutyl-2-methoxy-5-isopropylbenzenesulfonamide: Variation in the alkyl groups attached to the nitrogen.

    2-Methoxy-N,N-dimethyl-5-isopropylbenzenesulfonamide: Different alkyl groups on the nitrogen.

Uniqueness

2-methoxy-N,N-bis(2-methylpropyl)-5-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of substituents, which can influence its physical and chemical properties, making it suitable for particular applications that other similar compounds may not be able to fulfill.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-methoxy-N,N-bis(2-methylpropyl)-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO3S/c1-13(2)11-19(12-14(3)4)23(20,21)18-10-16(15(5)6)8-9-17(18)22-7/h8-10,13-15H,11-12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPJHCAKZSEARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=CC(=C1)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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